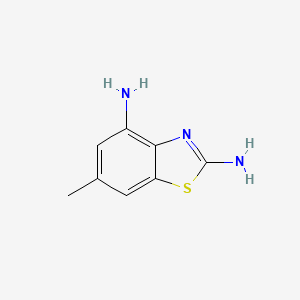

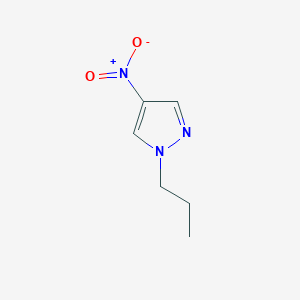

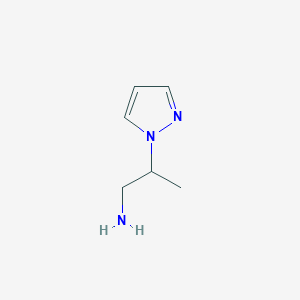

![molecular formula C16H21ClN4O2 B1345057 叔丁基 4-(5-氯-1H-吡咯并[2,3-b]吡啶-4-基)哌嗪-1-羧酸酯 CAS No. 1020056-91-0](/img/structure/B1345057.png)

叔丁基 4-(5-氯-1H-吡咯并[2,3-b]吡啶-4-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to a variety of piperazine derivatives that have been synthesized and characterized for their potential applications in drug development and other areas of chemical research.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility and adaptability of synthetic strategies in creating piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure from density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals were also analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for further functionalization or for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the nature of the functional groups present. For instance, the tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate can serve as an intermediate for the synthesis of various small molecule anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are crucial for their potential applications. These properties can be studied using computational methods such as DFT to predict the behavior of molecules in different environments. For example, the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included an analysis of its molecular electrostatic potential and vibrational frequencies, providing insights into its reactivity and stability .

科学研究应用

合成和表征

与叔丁基 4-(5-氯-1H-吡咯并[2,3-b]吡啶-4-基)哌嗪-1-羧酸酯在结构上相似的化合物通常是合成和表征研究的主题,以了解它们的化学性质和结构属性。例如,叔丁基哌嗪衍生物的合成和表征已得到广泛详细说明,提供了对其晶体结构、分子构象以及作为进一步化学修饰的构建模块的潜力的见解 (Sanjeevarayappa 等,2015)。

生物学评估

这些化合物还因其生物活性而受到评估。尽管没有提供叔丁基 4-(5-氯-1H-吡咯并[2,3-b]吡啶-4-基)哌嗪-1-羧酸酯的具体生物活性,但已对相关分子进行了各种生物学效应的评估,包括抗菌、驱虫和潜在抗抑郁活性。此类研究突出了这些化合物在开发新的治疗剂中的重要性 (Kulkarni 等,2016)。

化学修饰和优化

对类似化合物的化学修饰和优化研究强调了叔丁基哌嗪衍生物在药物化学中的多功能性和潜力。通过改变特定基团或添加功能性部分,研究人员可以增强药理学特征、减少副作用或改善这些分子的药代动力学特性 (Nie 等,2020)。

安全和危害

Safety data indicates that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)13-11-4-5-18-14(11)19-10-12(13)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWUCEHHFRLIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649813 |

Source

|

| Record name | tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |

CAS RN |

1020056-91-0 |

Source

|

| Record name | tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

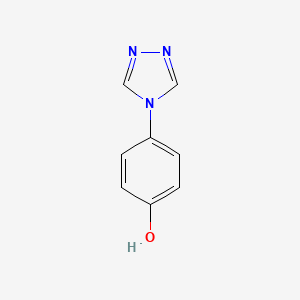

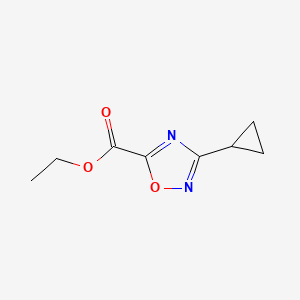

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

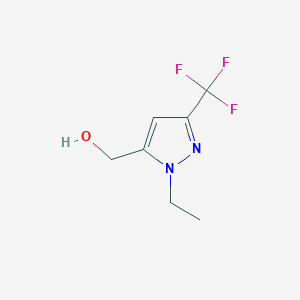

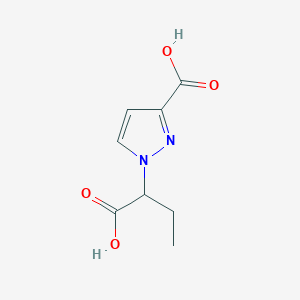

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

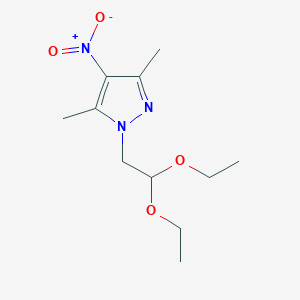

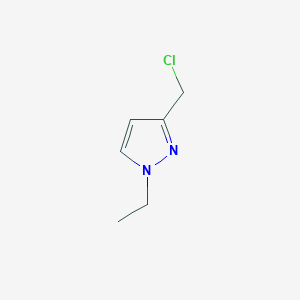

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)